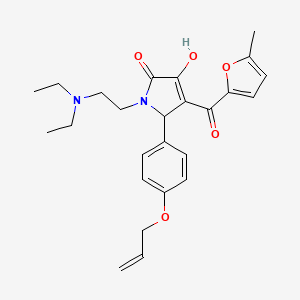

5-(4-(Allyloxy)phenyl)-1-(2-(Diethylamino)ethyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-1H-pyrrol-2(5H)-on

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 5-(4-(allyloxy)phenyl)-1-(2-(diethylamino)ethyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-1H-pyrrol-2(5H)-one is an organic molecule featuring a pyrrole core

Wissenschaftliche Forschungsanwendungen

This compound has several promising applications:

Chemistry: As an intermediate in the synthesis of more complex molecules.

Biology: Potential as a molecular probe or ligand in biochemical assays.

Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

This compound can be synthesized through a multi-step organic synthesis involving the construction of the pyrrole ring, followed by the functionalization of the phenyl and furan rings, and finally the introduction of the allyloxy and diethylaminoethyl groups. Typical reaction conditions involve the use of organic solvents, controlled temperatures, and specific catalysts to facilitate each step of the synthesis.

Industrial Production Methods

While detailed industrial production methods might vary, they generally scale up laboratory conditions using large reactors, automated systems for precise addition of reagents, and rigorous quality control processes to ensure consistency and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The hydroxy group in the compound may undergo oxidation to form carbonyl compounds.

Reduction: The carbonyl groups may be reduced to alcohols under appropriate conditions.

Substitution: The allyloxy and phenyl groups can participate in various substitution reactions.

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Typical conditions include varied pH levels, temperatures ranging from 0 to 100 degrees Celsius, and the use of inert atmospheres when necessary.

Major Products

Products vary depending on the type of reaction. Oxidation typically yields carbonyl-containing compounds, reduction yields alcohol derivatives, and substitution reactions produce a range of functionalized compounds.

Wirkmechanismus

The compound exerts its effects through interactions with specific molecular targets such as enzymes or receptors. The diethylaminoethyl group may interact with biological membranes, altering cell function, while the pyrrole and furan rings may facilitate binding to specific proteins or nucleic acids, influencing cellular pathways.

Vergleich Mit ähnlichen Verbindungen

Uniqueness

Compared to other compounds with similar structures, this molecule's combination of an allyloxyphenyl group and a diethylaminoethyl side chain provides unique chemical properties, such as improved solubility and enhanced reactivity in certain contexts.

List of Similar Compounds

5-phenyl-1-(2-(dimethylamino)ethyl)-3-hydroxy-4-furan-2-carbonyl-1H-pyrrol-2(5H)-one: Lacks the allyloxy group, altering its reactivity and application scope.

5-(4-methoxyphenyl)-1-(2-(diethylamino)ethyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-1H-pyrrol-2(5H)-one: Contains a methoxy group instead of an allyloxy group, impacting its biological activity.

There you have it—a comprehensive look at 5-(4-(allyloxy)phenyl)-1-(2-(diethylamino)ethyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-1H-pyrrol-2(5H)-one. Intrigued?

Biologische Aktivität

5-(4-(Allyloxy)phenyl)-1-(2-(diethylamino)ethyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-1H-pyrrol-2(5H)-one, commonly referred to by its IUPAC name, is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C27H32N2O4

- Molecular Weight : 448.55 g/mol

- CAS Number : 615270-34-3

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the diethylamino group is believed to enhance its lipophilicity, facilitating better membrane penetration and bioavailability. The allyloxy and furan moieties may also play critical roles in modulating the compound's activity against specific biological pathways.

Anticancer Activity

Research has indicated that compounds similar to 5-(4-(allyloxy)phenyl)-1-(2-(diethylamino)ethyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-1H-pyrrol-2(5H)-one exhibit significant cytotoxic effects against various cancer cell lines. A study demonstrated that derivatives with similar structural features showed potent activity against breast cancer cells, highlighting their potential as anticancer agents.

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Similar compounds have been evaluated for their efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. The presence of the furan ring is particularly noted for enhancing antimicrobial properties through interactions with microbial cell membranes .

Neuroprotective Effects

Preliminary studies suggest that this compound may exhibit neuroprotective properties, potentially beneficial in neurodegenerative diseases. The diethylamino group may facilitate interactions with neurotransmitter systems, possibly providing protective effects against oxidative stress in neuronal cells .

Case Studies and Research Findings

Eigenschaften

IUPAC Name |

1-[2-(diethylamino)ethyl]-4-hydroxy-3-(5-methylfuran-2-carbonyl)-2-(4-prop-2-enoxyphenyl)-2H-pyrrol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N2O5/c1-5-16-31-19-11-9-18(10-12-19)22-21(23(28)20-13-8-17(4)32-20)24(29)25(30)27(22)15-14-26(6-2)7-3/h5,8-13,22,29H,1,6-7,14-16H2,2-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVPKMGFSDUGYKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCN1C(C(=C(C1=O)O)C(=O)C2=CC=C(O2)C)C3=CC=C(C=C3)OCC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.